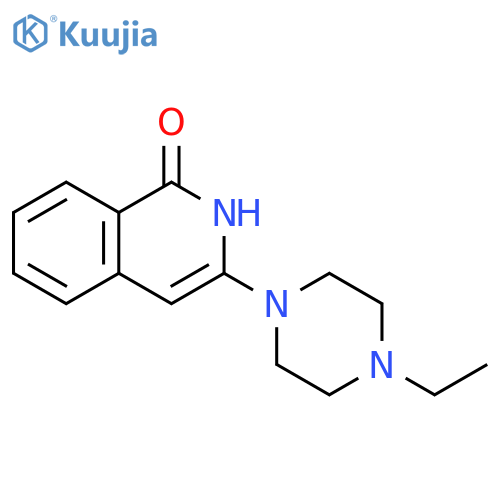Cas no 2138238-67-0 (1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)-)

1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)- 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)-
-
- インチ: 1S/C15H19N3O/c1-2-17-7-9-18(10-8-17)14-11-12-5-3-4-6-13(12)15(19)16-14/h3-6,11H,2,7-10H2,1H3,(H,16,19)
- InChIKey: ALVZHYSBIQJMLV-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C=C(N2CCN(CC)CC2)N1
1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361319-0.05g |
3-(4-ethylpiperazin-1-yl)-1,2-dihydroisoquinolin-1-one |
2138238-67-0 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
| Enamine | EN300-361319-0.1g |
3-(4-ethylpiperazin-1-yl)-1,2-dihydroisoquinolin-1-one |
2138238-67-0 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
| Enamine | EN300-361319-10.0g |
3-(4-ethylpiperazin-1-yl)-1,2-dihydroisoquinolin-1-one |
2138238-67-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
| Enamine | EN300-361319-1.0g |
3-(4-ethylpiperazin-1-yl)-1,2-dihydroisoquinolin-1-one |
2138238-67-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
| Enamine | EN300-361319-0.25g |
3-(4-ethylpiperazin-1-yl)-1,2-dihydroisoquinolin-1-one |
2138238-67-0 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
| Enamine | EN300-361319-5.0g |
3-(4-ethylpiperazin-1-yl)-1,2-dihydroisoquinolin-1-one |
2138238-67-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
| Enamine | EN300-361319-0.5g |
3-(4-ethylpiperazin-1-yl)-1,2-dihydroisoquinolin-1-one |
2138238-67-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
| Enamine | EN300-361319-2.5g |
3-(4-ethylpiperazin-1-yl)-1,2-dihydroisoquinolin-1-one |
2138238-67-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 |
1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)- 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)-に関する追加情報
Compound CAS No. 2138238-67-0: 1(2H)-Isoquinolinone, 3-(4-Ethyl-1-Piperazinyl)
The compound with CAS number 2138238-67-0, known as 1(2H)-Isoquinolinone, 3-(4-Ethyl-1-Piperazinyl), is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of isoquinolinones, which are derivatives of isoquinoline, a heterocyclic aromatic compound. The presence of the piperazinyl group at position 3 introduces unique chemical properties and enhances its potential for various applications.
Isoquinolinones are known for their structural versatility and biological activity. The 4-Ethyl-piperazinyl substituent in this compound adds further complexity to its structure, making it a valuable target for researchers exploring novel drug candidates. Recent studies have highlighted the role of isoquinolinones in inhibiting certain enzymes and receptors, which could lead to the development of new therapeutic agents.
The synthesis of 1(2H)-Isoquinolinone, 3-(4-Ethyl-1-Piperazinyl) involves a series of carefully designed organic reactions. Researchers have employed methodologies such as nucleophilic aromatic substitution and coupling reactions to achieve high yields and purity. These synthetic routes not only demonstrate the feasibility of large-scale production but also pave the way for further structural modifications to explore its pharmacological profile.
In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated for its potential as an antimicrobial agent, where its ability to disrupt bacterial cell membranes has been demonstrated in vitro studies. Additionally, preliminary results suggest that it may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of 1(2H)-Isoquinolinone, 3-(4-Ethyl-1-Piperazinyl) with various biological targets. These studies provide insights into its binding affinity and selectivity, which are critical factors in drug design. Furthermore, ongoing clinical trials are evaluating its safety and efficacy in preclinical models, setting the stage for potential human trials in the near future.
The structural flexibility of this compound also makes it an attractive candidate for materials science applications. Its ability to form stable complexes with metal ions has led to explorations in catalysis and sensor technology. Researchers are particularly interested in its potential as a ligand in transition metal-catalyzed reactions, where it could enhance reaction efficiency and selectivity.
In conclusion, 1(2H)-Isoquinolinone, 3-(4-Ethyl-1-Piperazinyl) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, combined with recent research findings, positions it as a key molecule for future innovations in pharmaceuticals and materials science. Continued research into its properties will undoubtedly unlock new opportunities for practical applications.
2138238-67-0 (1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)-) 関連製品
- 2287315-67-5(3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
- 2138044-95-6(4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one)
- 2228274-92-6(5-(3-methoxyazetidin-3-yl)methyl-2-nitrophenol)
- 1856504-63-6(N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]propane-2-sulfonamide)
- 2092066-20-9(6-(Pentan-3-yl)pyrimidin-4-ol)
- 1692477-01-2(1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione)
- 1601217-29-1(Cyclobutaneethanol, α-[1-(aminomethyl)propyl]-α-methyl-)
- 2402839-01-2(2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride)
- 98858-10-7(N-Methyl-1H-imidazo4,5-cpyridin-4-amine)
- 2228608-14-6(1-methyl-5-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazol-4-amine)




